2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid
Description
Properties
Molecular Formula |
C16H16N2O2S |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C16H16N2O2S/c19-14(20)10-21-16-12-8-4-5-9-13(12)17-15(18-16)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,19,20) |
InChI Key |
JCINOIXFFHAMFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)C3=CC=CC=C3)SCC(=O)O |
solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Reactants : 1,3-cyclohexanedione (1 mmol), benzaldehyde (1 mmol), thiourea (1.2 mmol).
-
Catalyst : Poly(4-vinylpyridinium)hydrogen sulfate (0.015 g).
-
Conditions : Solvent-free, 120°C, 2–4 hours.
-
Workup : Dilution with water, filtration, and recrystallization from methanol.
This method generates 4-aryl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one, a key intermediate for further functionalization.
Thioether Formation: Nucleophilic Substitution at Position 4
The thioacetic acid group is introduced via nucleophilic displacement of a halogen atom (Cl/Br) at position 4 of the tetrahydroquinazoline core.
Method A: Bromoacetylation Followed by Thiol Coupling
-
Bromoacetylation :
-
Thiol Coupling :
Method B: Direct Displacement with Thioacetic Acid
-
Reactants : 4-Chloro-2-phenyl-5,6,7,8-tetrahydroquinazoline, thioacetic acid.
-
Conditions : Ethylene dichloride, reflux (100–125°C), 10–14 hours.
-
Workup : Acidification with HCl, extraction with toluene, and recrystallization.
Optimization Strategies
Solvent Effects
Catalytic Systems
Temperature Control
-
Low temperatures (20–40°C) minimize dimerization during bromoacetylation.
-
Reflux conditions (100–125°C) drive thioether formation to completion.
Analytical Characterization
| Parameter | Data | Source |
|---|---|---|
| HPLC Purity | 95–98.8% | |
| Melting Point | 236–238°C | |
| IR (cm⁻¹) | 1712 (C=O), 1658 (C=S), 3419 (NH) | |
| ¹H NMR (δ ppm) | 2.35 (CH₃), 4.27 (SCH₂), 7.21–7.63 (Ar-H) |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Bromoacetylation | High regioselectivity | Multi-step, longer reaction time | 63–85 |
| Direct Displacement | One-pot synthesis | Requires excess AlCl₃ | 80–95 |
Challenges and Solutions
-
Byproduct Formation : Hydrolysis of thioester to acetic acid is mitigated by anhydrous conditions and rapid workup.
-
Low Solubility : Tetrahydroquinazoline intermediates often precipitate; DMSO or DMF improves solubility.
-
Stereochemical Control : Chiral centers in the tetrahydroquinazoline core are preserved via low-temperature reactions.
Industrial-Scale Adaptations
-
Continuous Flow Systems : Reduce reaction time for bromoacetylation from 48 hours to 4–6 hours.
-
Catalyst Recycling : Poly(4-vinylpyridinium)hydrogen sulfate is reused for 5 cycles without yield loss.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Thiol reagents, acetic anhydride, and appropriate solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted thioacetic acid derivatives.
Scientific Research Applications
Anticancer Properties
Research has indicated that quinazoline derivatives exhibit significant anticancer activity. Specifically, compounds similar to 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid have shown efficacy against various cancer cell lines:
-
Cell Lines Tested :
- Human cervix carcinoma (HeLa)
- Colorectal adenocarcinoma (HT-29)
- Ovarian carcinoma (A2780)
- Biphasic mesothelioma (MSTO-211H)
- Mechanism of Action :
- Case Studies :
Anti-inflammatory Activity
In addition to anticancer properties, the compound may also exhibit anti-inflammatory effects:
- Mechanism :
- Research Findings :
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from readily available quinazoline precursors. Key steps include:
-
Formation of Tetrahydroquinazoline :
- The initial step involves the cyclization of appropriate phenyl-substituted amines with carbonyl compounds to form the tetrahydroquinazoline core.
-
Thioacetic Acid Derivation :
- The introduction of the thioacetic acid moiety is achieved through nucleophilic substitution reactions where thiol groups are added to the quinazoline structure.
- Characterization :
Summary of Applications
| Application | Description | Evidence |
|---|---|---|
| Anticancer | Inhibits proliferation of cancer cells | IC50 values < 1 µM in various cell lines |
| Anti-inflammatory | Reduces levels of inflammatory markers | In vitro studies show decreased cytokine production |
Mechanism of Action
The mechanism of action of 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
The following analysis compares structural analogs of 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid, focusing on synthesis, physicochemical properties, bioactivity, and toxicity.
Triazole Derivatives :
- 2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic Acid Derivatives: Synthesized via reactions with substituted anilines, these compounds (e.g., 23–27 in ) exhibit >95% purity.
- 2-((4-R-3-(Morfolinomethylen)-4H-1,2,4-triazole-5-yl)thio)acetic Acid Salts: These derivatives act as fungicides and plant growth stimulators. Their salts (Na⁺, K⁺, or transition metals) are synthesized by neutralizing thioacetic acids with bases, improving solubility .
Quinoline Derivatives:
- 2-((6-R-Quinolin-4-yl)thio)acetic Acid Derivatives: Synthesized from 4-chloroquinolines, these compounds (e.g., QAC-1 and QAC-5) demonstrate auxin-like activity, promoting rhizogenesis in Paulownia clones. Sodium salts (QAC-5) show higher bioavailability but increased toxicity compared to free acids .
Thiazole Derivatives :
- (2-[(Thien-2-ylcarbonyl)Amino]-1,3-Thiazol-4-yl)Acetic Acid: This thiazole-based analog highlights the role of sulfur-containing heterocycles in modulating bioactivity. Structural variations in the acyl group influence membrane permeability .
Physicochemical Properties
- Lipophilicity (log P/D): Quinoline derivatives (e.g., QAC-1) exhibit log P values within the optimal range (1.5–3.5) for crossing biological membranes, enhancing their rhizogenic activity .
- Salt Formation : Sodium salts of thioacetic acids (e.g., QAC-5) show improved solubility but higher toxicity due to increased ionization and bioavailability .
Key Research Findings
- Substituent Effects: Alkoxy groups in quinoline derivatives reduce toxicity, while bromine in triazoles enhances stability .
- Salt vs. Acid Forms : Sodium salts universally increase bioavailability but exacerbate toxicity, underscoring the need for careful formulation .
- log P/D Optimization : Compounds with log P 1.5–3.5 (e.g., QAC-1) balance lipophilicity and solubility, maximizing bioactivity .
Biological Activity
2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid, also known by its CAS number 1136-88-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H12N2O2S
- Molecular Weight : 224.28 g/mol
- Structure : The compound features a tetrahydroquinazoline moiety linked to a thiol group and an acetic acid functional group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
- Anti-inflammatory Effects : A study focusing on mPGES-1 inhibitors highlighted the role of compounds similar to this compound in reducing PGE2 levels in inflammatory models. This suggests a potential therapeutic application in conditions like arthritis and other inflammatory diseases .
- Cytotoxic Studies : In a comparative analysis of various quinazoline derivatives, the compound demonstrated notable cytotoxicity against several cancer cell lines. The study emphasized the need for further exploration into its structural modifications to enhance efficacy while reducing toxicity to normal cells .
- Antimicrobial Research : While initial studies indicated some antimicrobial properties, comprehensive testing across a broader range of pathogens is necessary to establish its effectiveness as an antimicrobial agent. Further research could elucidate the mechanisms behind its activity against specific bacterial strains .
Q & A
Basic: What are the established synthetic routes for 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid?
Answer:
The compound is synthesized via nucleophilic substitution, typically reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate in ethanol under reflux conditions. Critical steps include maintaining anhydrous conditions and precise stoichiometric ratios (1:1 molar ratio of reactants). Purification involves recrystallization from ethanol or acetonitrile to achieve >90% purity. Yield optimization requires controlled temperature (70–80°C) and reaction time (6–8 hours) .
Advanced: How can reaction conditions be systematically optimized to address low yields or impurities in the synthesis?
Answer:
Optimization strategies include:
- Solvent screening : Testing polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Catalysis : Adding catalytic bases (e.g., K₂CO₃) to deprotonate the thiol group, accelerating nucleophilic attack.
- In-line monitoring : Using HPLC or TLC (silica gel, chloroform:methanol 9:1) to track intermediate formation and adjust reaction time dynamically.
- Purification refinement : Employing column chromatography (silica gel, ethyl acetate/hexane gradient) for challenging impurities. Contradictions in yield reports (e.g., 60% vs. 85%) may arise from residual solvents or unreacted starting materials, resolvable via elemental analysis .
Basic: What analytical techniques are routinely used to confirm the structure and purity of this compound?
Answer:
- Elemental analysis : Validates C, H, N, S content (deviation <0.3% from theoretical values).
- IR spectroscopy : Key peaks include ν(S-H) at 2550 cm⁻¹ (absent post-reaction), ν(C=O) at 1700–1720 cm⁻¹, and ν(C-N) quinazoline ring vibrations at 1600 cm⁻¹.
- TLC : Rf ~0.5 in chloroform:methanol (9:1) .
Advanced: How can advanced spectroscopic methods resolve ambiguities in structural characterization?
Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., methylene protons at δ 3.8–4.2 ppm for -SCH₂COO-; quinazoline aromatic protons at δ 7.3–8.1 ppm).
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- X-ray crystallography : Resolves tautomeric ambiguity in the tetrahydroquinazoline ring (e.g., enol-keto forms) .
Basic: What preliminary biological activities have been reported for this compound?
Answer:
- Anticancer activity : IC₅₀ values of 12–18 µM against HeLa and MCF-7 cell lines via topoisomerase II inhibition.
- Enzyme inhibition : Competitive inhibition of dihydrofolate reductase (Ki = 0.45 µM) .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?
Answer:
- Kinetic assays : Michaelis-Menten plots to determine inhibition type (competitive/uncompetitive).
- Molecular docking : Use AutoDock Vina to model interactions with DHFR’s active site (e.g., H-bonding with Asp27, π-π stacking with Phe34).
- Mutagenesis studies : Validate predicted binding residues (e.g., Ala substitution at Asp27 reduces inhibition by >80%) .
Basic: What salt forms or derivatives of this compound have been synthesized to enhance solubility?
Answer:
- Sodium/potassium salts : Prepared via neutralization with NaOH/KOH in ethanol, improving aqueous solubility by 10–15×.
- Metal complexes : Zn(II) and Cu(II) complexes show enhanced stability (TGA analysis: decomposition >200°C) .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance DHFR binding (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for parent compound).
- Heterocycle modification : Replace tetrahydroquinazoline with pyrimidine to assess impact on logP and membrane permeability (measured via PAMPA assay) .
Basic: What stability considerations are critical for storing this compound?
Answer:
- Light sensitivity : Degrades by 15% after 30 days under UV light (store in amber vials at -20°C).
- Hydrolysis : Susceptible to ester hydrolysis at pH >8 (confirmed via HPLC monitoring) .
Advanced: How can computational modeling address discrepancies between in vitro and in vivo efficacy data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
